molecular formula C12H17N3O2 B11871143 3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid

3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid

Cat. No.: B11871143
M. Wt: 235.28 g/mol
InChI Key: SFYVRAXRUVOPDB-UHFFFAOYSA-N
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Description

3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid typically involves the construction of the imidazo[4,5-c]pyridine core followed by functionalization. One common approach is the cyclization of 2,3-diaminopyridine derivatives with appropriate electrophiles. The reaction conditions often include the use of palladium on carbon, Raney nickel, or other reducing agents such as sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit angiotensin II receptors, leading to hypotensive effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds, such as quinoline derivatives, by providing unique binding interactions and biological activities.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propanoic acid

InChI

InChI=1S/C12H17N3O2/c16-12(17)4-6-14-5-3-11-10(7-14)13-8-15(11)9-1-2-9/h8-9H,1-7H2,(H,16,17)

InChI Key

SFYVRAXRUVOPDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2CCN(C3)CCC(=O)O

Origin of Product

United States

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